

TTT-3002 plasma concentration monitoring

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: TTT 3002

CAS No.: 871037-95-5

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About TTT-3002

TTT-3002 is a novel, highly potent tyrosine kinase inhibitor (TKI) discovered as a potential treatment for **Acute Myeloid Leukemia (AML)** that harbors **FLT3 mutations**, such as the Internal Tandem Duplication (ITD) or various point mutations (e.g., D835Y) [1] [2].

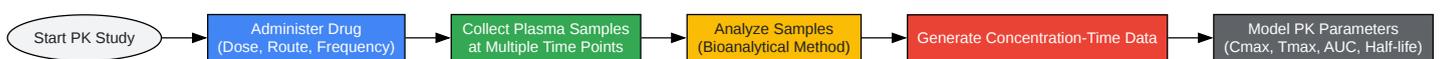
The quantitative data from these preclinical studies is summarized in the table below.

Parameter	Description / Value	Context / Cell Line
Molecular Weight	465 g/mol [1]	Small molecule of the indolocarbazole class.
Target	FLT3 (FMS-like tyrosine kinase-3) [1]	Receptor tyrosine kinase.
IC₅₀ (Autophosphorylation)	100 - 250 pM (picomolar) [1]	Inhibition of FLT3 autophosphorylation in human FLT3/ITD mutant cell lines.
IC₅₀ (Proliferation)	490 - 920 pM [1]	Inhibition of cell proliferation in human FLT3/ITD mutant cell lines.

Parameter	Description / Value	Context / Cell Line
In Vivo Efficacy (Mouse Models)	6 mg/kg, twice daily [1]	Administered via oral gavage; significantly improved survival and reduced tumor burden.
Protein Binding	Moderate [2]	Less bound to proteins like human serum albumin compared to other TKIs, suggesting more drug is freely active.
Key Advantage	Active against mutations that confer resistance to other FLT3 inhibitors (e.g., F691L "gatekeeper" mutation) [2]	May overcome a common mechanism of drug resistance in AML.

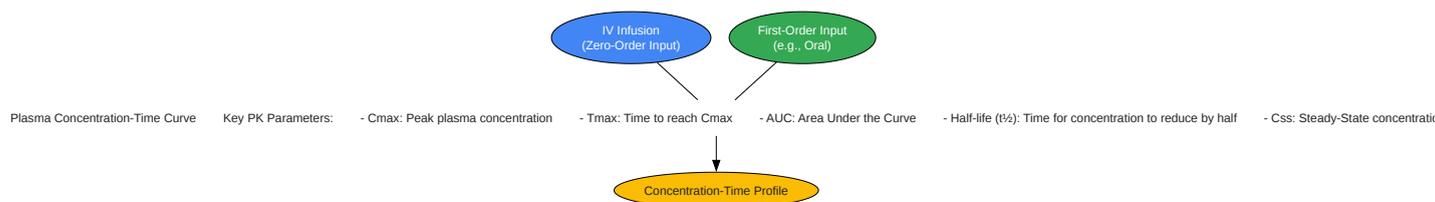
Principles of Plasma Concentration Monitoring

For any drug, monitoring its plasma concentration over time is crucial for understanding its **pharmacokinetics (PK)**—**Absorption, Distribution, Metabolism, and Excretion**. The following workflow outlines the general process for establishing a PK profile [3].



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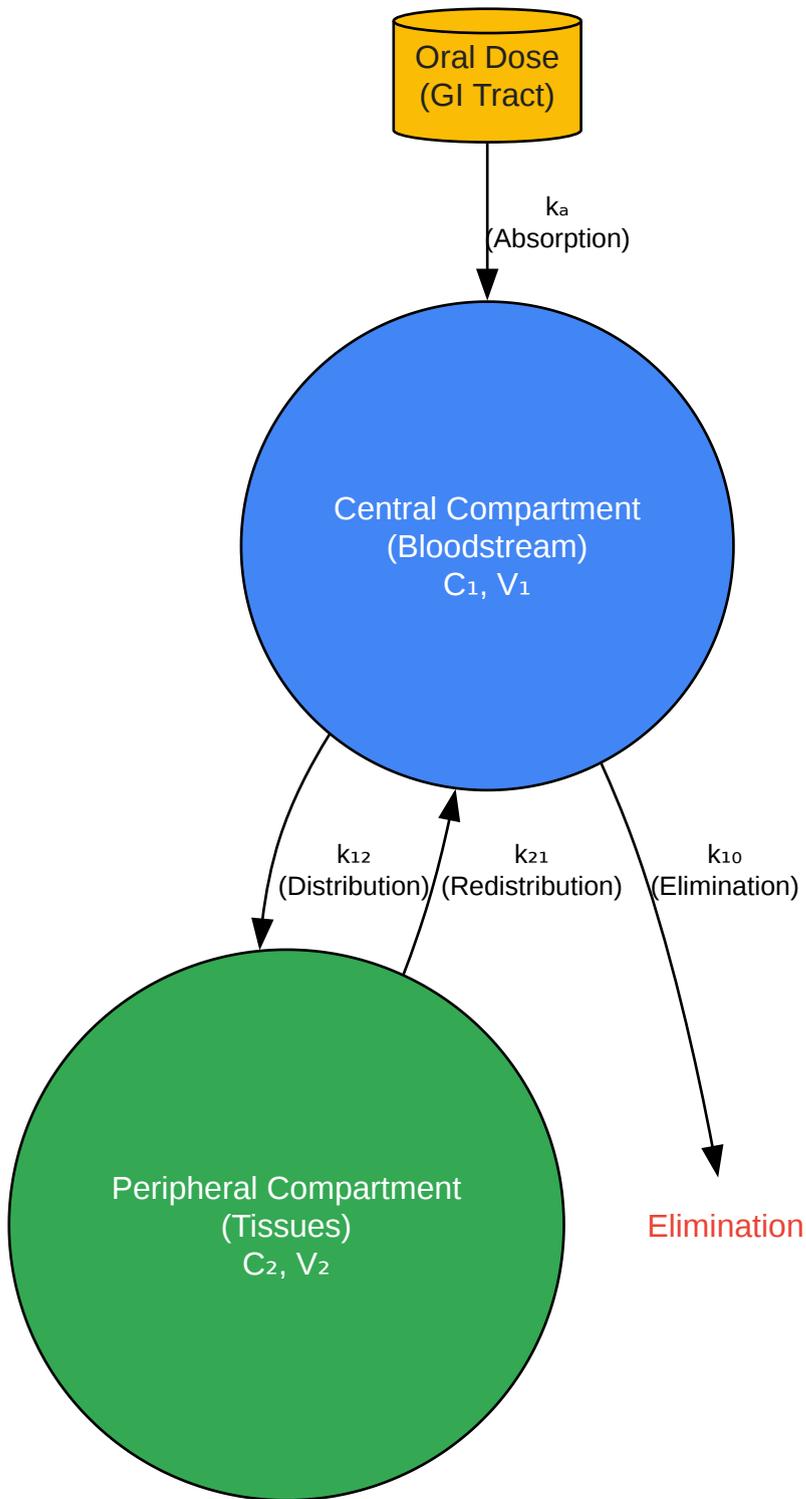
The primary output of this process is a **Plasma Concentration-Time Curve**. Key pharmacokinetic parameters derived from this curve are essential for dose optimization [3].



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Frequently Asked Questions

- **What is the therapeutic window for TTT-3002?** The specific therapeutic range (the range between the minimum effective concentration and the toxic concentration) for TTT-3002 has not been publicly defined in the search results. Establishing this is a key goal of early-phase clinical trials.
- **What bioanalytical method should I use to measure TTT-3002?** The search results do not specify the recommended method. For small molecule drugs like TTT-3002, **Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)** is typically the gold standard due to its high sensitivity and specificity for quantifying drugs in complex biological matrices like plasma.
- **Why is TTT-3002's low protein binding significant?** Only the unbound (free) fraction of a drug is pharmacologically active. The finding that TTT-3002 is only moderately bound to plasma proteins like albumin [2] suggests that a higher proportion of the administered dose remains active compared to highly protein-bound drugs. This could lead to enhanced efficacy and must be considered when determining therapeutic doses.
- **How can I model the PK of TTT-3002?** Pharmacokinetic modeling for a drug administered orally, like TTT-3002, often uses a **multi-compartment model** to describe its complex journey: absorption into the bloodstream, distribution to body tissues, and eventual elimination [3].



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References

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2. Data Supplement from FLT3 Kinase Inhibitor TTT - 3002 Overcomes... [figshare.com]
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To cite this document: Smolecule. [TTT-3002 plasma concentration monitoring]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548056#ttt-3002-plasma-concentration-monitoring>]

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